molecular formula C18H26N6OS B2637666 N-((4,6-bis(dimethylamino)-1,3,5-triazin-2-yl)methyl)-1-(thiophen-2-yl)cyclopentanecarboxamide CAS No. 2034518-06-2

N-((4,6-bis(dimethylamino)-1,3,5-triazin-2-yl)methyl)-1-(thiophen-2-yl)cyclopentanecarboxamide

Cat. No.: B2637666
CAS No.: 2034518-06-2
M. Wt: 374.51
InChI Key: JNXRNUKILKPTJV-UHFFFAOYSA-N
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Description

This compound features a 1,3,5-triazine core substituted with two dimethylamino groups at positions 4 and 5. A methylene bridge connects the triazine to a cyclopentanecarboxamide moiety, which is further substituted with a thiophen-2-yl group. The dimethylamino groups enhance solubility in polar solvents and modulate electronic properties, while the thiophene and cyclopentane rings contribute to steric bulk and conformational flexibility.

Properties

IUPAC Name

N-[[4,6-bis(dimethylamino)-1,3,5-triazin-2-yl]methyl]-1-thiophen-2-ylcyclopentane-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H26N6OS/c1-23(2)16-20-14(21-17(22-16)24(3)4)12-19-15(25)18(9-5-6-10-18)13-8-7-11-26-13/h7-8,11H,5-6,9-10,12H2,1-4H3,(H,19,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JNXRNUKILKPTJV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=NC(=NC(=N1)CNC(=O)C2(CCCC2)C3=CC=CS3)N(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H26N6OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

374.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-((4,6-bis(dimethylamino)-1,3,5-triazin-2-yl)methyl)-1-(thiophen-2-yl)cyclopentanecarboxamide typically involves multi-step organic reactions. One common approach is to start with the formation of the triazine ring through a cyclization reaction involving cyanuric chloride and dimethylamine. The thiophene ring can be introduced via a coupling reaction with a suitable thiophene derivative. The final step involves the formation of the cyclopentanecarboxamide moiety through an amide coupling reaction.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce costs. This can include the use of more efficient catalysts, solvents, and reaction conditions. Scale-up processes would also need to address issues such as reaction time, temperature control, and purification methods to ensure the compound is produced in high purity and quantity.

Chemical Reactions Analysis

Types of Reactions

N-((4,6-bis(dimethylamino)-1,3,5-triazin-2-yl)methyl)-1-(thiophen-2-yl)cyclopentanecarboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can target the triazine ring or the thiophene ring, leading to partially or fully reduced products.

    Substitution: The dimethylamino groups on the triazine ring can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Nucleophiles like amines, thiols, or alcohols can be used in substitution reactions, often in the presence of a base or a catalyst.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce partially or fully reduced triazine or thiophene derivatives.

Scientific Research Applications

N-((4,6-bis(dimethylamino)-1,3,5-triazin-2-yl)methyl)-1-(thiophen-2-yl)cyclopentanecarboxamide has several scientific research applications:

    Chemistry: It can be used as a building block in organic synthesis for the development of new materials or pharmaceuticals.

    Biology: The compound may have potential as a bioactive molecule, with studies exploring its interactions with biological targets.

    Medicine: Research may investigate its potential as a therapeutic agent, particularly in areas such as cancer treatment or antimicrobial activity.

    Industry: The compound can be used in the development of advanced materials, such as polymers or coatings, due to its unique structural properties.

Mechanism of Action

The mechanism of action of N-((4,6-bis(dimethylamino)-1,3,5-triazin-2-yl)methyl)-1-(thiophen-2-yl)cyclopentanecarboxamide involves its interaction with specific molecular targets. The triazine ring can interact with nucleophilic sites on proteins or nucleic acids, potentially inhibiting their function. The thiophene ring may also contribute to the compound’s bioactivity by interacting with hydrophobic pockets in target molecules. The overall effect of the compound is determined by the combined interactions of its various functional groups with biological targets.

Comparison with Similar Compounds

Thiophene-Containing Analogues

  • N-[4-({[3-(trifluoromethyl)phenyl]sulfanyl}methyl)phenyl]thiophene-2-carboxamide (): Structural Similarities: Both compounds include a thiophene-carboxamide backbone. The absence of the triazine and cyclopentane rings reduces steric complexity compared to the target compound .
  • This contrasts with simpler thiophene-amides lacking cyclic constraints .

Triazine-Based Analogues

  • Methyl 3-(((((4-methoxy-6-methyl-1,3,5-triazin-2-yl)amino)carbonyl)amino)sulfonyl)-2-thiophenecarboxylate (Thifensulfuron Methyl Ester, ): Structural Similarities: Shares a 1,3,5-triazine core. Key Differences: Thifensulfuron’s sulfonylurea bridge and methoxy/methyl substituents differentiate its reactivity. The target compound’s dimethylamino groups are stronger electron donors, which may alter solubility and intermolecular interactions compared to thifensulfuron’s agrochemical-oriented design .

Heterocyclic Hybrid Compounds

  • [1-(4-isopropylbenzyl)-4-(2-(2-(pyridin-4-yl)-6-(thiophen-2-yl)pyrimidin-4-yl)ethyl)-1,4-diazepane (Bb2)] (, I12): Structural Similarities: Contains a thiophene and pyrimidine heterocycle. Key Differences: Bb2’s pyrimidine and diazepane rings contrast with the triazine-cyclopentane system of the target compound.

Physicochemical and Functional Properties

Property Target Compound Thifensulfuron Methyl Ester () Bb2 ()
Core Structure 1,3,5-Triazine with dimethylamino groups 1,3,5-Triazine with methoxy/methyl groups Pyrimidine with diazepane
Key Functional Groups Cyclopentanecarboxamide, thiophene Sulfonylurea, thiophene carboxylate Pyridine, thiophene, isopropylbenzyl
Predicted Solubility High (due to dimethylamino groups) Moderate (sulfonylurea may reduce polarity) Low (lipophilic substituents dominate)
Potential Applications Medicinal chemistry (e.g., kinase inhibitors) Herbicide Pharmacological modulation (e.g., CNS targets)

Research Implications and Gaps

  • The target compound’s combination of triazine, dimethylamino, and thiophene motifs is unique among the analogues reviewed. Its physicochemical profile suggests suitability for drug discovery, particularly where solubility and steric precision are critical.
  • Contrasts with ’s thifensulfuron highlight how triazine substituents dictate application: electron-withdrawing groups (e.g., sulfonylurea) favor agrochemical activity, while electron-donating groups (e.g., dimethylamino) may optimize drug-like properties .
  • Further studies are needed to validate biological activity and compare pharmacokinetic parameters with analogues like Bb2 or ’s trifluoromethylphenyl derivative .

Biological Activity

N-((4,6-bis(dimethylamino)-1,3,5-triazin-2-yl)methyl)-1-(thiophen-2-yl)cyclopentanecarboxamide is a complex organic compound with significant potential in medicinal chemistry and agricultural applications. Its unique structure combines a triazine ring with dimethylamino groups and a thiophene-substituted cyclopentanecarboxamide moiety, which contributes to its biological activity.

Chemical Structure and Properties

The compound's molecular formula is C₁₄H₁₈N₄O, with a molecular weight of approximately 270.33 g/mol. The presence of the triazine ring allows for diverse interactions with biological targets, enhancing its pharmacological properties.

Property Value
Molecular FormulaC₁₄H₁₈N₄O
Molecular Weight270.33 g/mol
Key Functional GroupsTriazine, Dimethylamino, Thiophene
SolubilitySoluble in organic solvents

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets such as enzymes and receptors. The triazine moiety enhances binding affinity due to its electron-rich nature, allowing it to modulate enzymatic pathways effectively.

  • Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways, leading to altered cellular functions.
  • Receptor Binding : It can bind to various receptors, potentially affecting signal transduction pathways.

Biological Activity Studies

Recent studies have explored the biological activity of similar triazine derivatives, indicating that compounds with comparable structures often exhibit significant pharmacological effects. For instance:

  • Anticancer Activity : Some triazine derivatives have shown promise in inhibiting cancer cell proliferation by targeting specific oncogenic pathways.
  • Antimicrobial Properties : Compounds with similar functionalities have demonstrated efficacy against various bacterial strains.

Case Study: Anticancer Activity

A study published in European Journal of Medicinal Chemistry evaluated the anticancer properties of triazine derivatives. The results indicated that compounds with a similar structure to this compound exhibited IC50 values in the micromolar range against several cancer cell lines.

Comparative Analysis with Similar Compounds

To understand the unique biological activity of this compound, it is essential to compare it with other related compounds:

Compound Biological Activity Notes
N-(4,6-bis(dimethylamino)-1,3,5-triazine)Moderate enzyme inhibitionCommon scaffold for drug design
3-(dimethylamino)benzamideAntimicrobial activityRelated to benzamide derivatives
N-(thiophen-2-yl)cyclopentanecarboxamideAnticancer propertiesExhibits selective toxicity in cancer cells

Q & A

Basic Research Questions

Q. What synthetic methodologies are optimal for preparing N-((4,6-bis(dimethylamino)-1,3,5-triazin-2-yl)methyl)-1-(thiophen-2-yl)cyclopentanecarboxamide?

  • Methodological Answer : The synthesis typically involves multi-step reactions, including:

  • Step 1 : Formation of the triazine core via nucleophilic substitution. For example, 4,6-bis(dimethylamino)-1,3,5-triazin-2-amine derivatives can be synthesized under reflux in acetonitrile with iodine and triethylamine to promote cyclization .
  • Step 2 : Linking the triazine moiety to the cyclopentanecarboxamide via a methyl bridge. This may require coupling agents like EDC/HOBt in DMF at 0–25°C .
  • Step 3 : Thiophene substitution through Suzuki-Miyaura cross-coupling or direct alkylation, optimized with Pd catalysts (e.g., Pd(PPh₃)₄) and base (e.g., K₂CO₃) in THF .
    • Optimization Tips : Monitor reaction progress via TLC or HPLC. Purify intermediates via column chromatography (eluent: ethyl acetate/hexane gradient) to achieve >95% purity.

Q. Which analytical techniques are critical for characterizing this compound?

  • Key Techniques :

  • NMR Spectroscopy : Use ¹H and ¹³C NMR to confirm substituent positions and stereochemistry. For example, the thiophene proton signals typically appear at δ 6.8–7.5 ppm in CDCl₃ .
  • HRMS : Validate molecular weight with high-resolution mass spectrometry (e.g., observed [M+H]⁺ at m/z 458.2142 vs. calculated 458.2135) .
  • X-ray Crystallography : Resolve crystal structures to confirm spatial arrangement, especially for the cyclopentane-thiophene linkage .

Q. What preliminary biological assays are recommended to assess its pharmacological potential?

  • Initial Screens :

  • Antimicrobial Activity : Test against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) using broth microdilution (MIC values).
  • Cytotoxicity : Employ MTT assays on human cell lines (e.g., HEK-293) to determine IC₅₀ values .
    • Data Interpretation : Compare results with structurally similar carboxamides (e.g., thiazolo[5,4-b]pyridine derivatives) to identify activity trends .

Advanced Research Questions

Q. How can computational methods (e.g., DFT) predict the compound’s reactivity and interactions?

  • Methodology :

  • Geometry Optimization : Use Gaussian 16 with B3LYP/6-311++G(d,p) basis set to model the triazine-thiophene system.
  • Frontier Molecular Orbitals (FMOs) : Calculate HOMO-LUMO gaps to predict charge transfer and stability. For example, a narrow gap (<3 eV) suggests high reactivity .
  • Molecular Docking : Simulate binding to biological targets (e.g., kinases) using AutoDock Vina. Prioritize residues with hydrogen bonding (e.g., carbonyl groups interacting with Arg/Lys) .

Q. What strategies resolve contradictions in reported biological activity data?

  • Approach :

  • Standardize Assays : Replicate studies under controlled conditions (e.g., pH 7.4, 37°C) to minimize variability .
  • Structure-Activity Relationship (SAR) : Synthesize analogs (e.g., replacing thiophene with furan) to isolate contributing moieties .
  • Meta-Analysis : Use tools like RevMan to statistically aggregate data from multiple studies, highlighting outliers via funnel plots .

Q. How do reaction conditions (solvent, temperature) influence the compound’s stability?

  • Experimental Design :

  • Solvent Screening : Test polar aprotic (DMF, DMSO) vs. non-polar (toluene) solvents under reflux (80–120°C). Monitor degradation via HPLC .
  • Thermogravimetric Analysis (TGA) : Determine decomposition temperatures (e.g., onset at ~250°C) .
    • Key Finding : DMF enhances stability of the carboxamide group but may promote triazine ring hydrolysis at >100°C .

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